1-Chloro-4-ethynylbenzene
Overview
Description
1-Chloro-4-ethynylbenzene is a compound of interest in the field of organic chemistry, particularly for its utility in synthesizing polymers and other organic materials. Its structure features a benzene ring substituted with a chloro group and an ethynyl group, which makes it a versatile precursor in various chemical reactions.
Synthesis Analysis
The synthesis of derivatives similar to 1-Chloro-4-ethynylbenzene involves the use of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives. These derivatives are synthesized through reactions that involve hydrogen bonds and fluorination processes, affecting their thermal stability and optical properties (Khan et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a molecule. Studies on similar compounds reveal that substituents on the aromatic spacer group influence the optical properties without creating strong donor-acceptor interactions along the organometallic polymers' backbone (Khan et al., 2003).
Chemical Reactions and Properties
1-Chloro-4-ethynylbenzene participates in various chemical reactions, including cyclizations and polymerizations, due to the presence of reactive ethynyl and chloro groups. For instance, ruthenium-catalyzed cyclization of similar ethynylbenzene derivatives forms indene and indanone products, showcasing the compound's reactivity in forming cyclic structures (Odedra et al., 2007).
Scientific Research Applications
Synthesis and Polymerization
- 1-Chloro-4-ethynylbenzene is used in the synthesis of various organic compounds. For example, it is involved in the cyclotrimerization process to produce 1,3,5-Tri(p-chlorophenyl)benzene, which is conducted under environmentally benign conditions (Li-ming, 2008).
- It also plays a role in the synthesis of carbazole-based dendrimers, which are highly fluorescent and stable, suggesting potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).
Catalysis and Reaction Kinetics
- 1-Chloro-4-ethynylbenzene is involved in catalytic reactions, such as the oxidative dimerization of ethynylbenzene, showing how various factors like solvent concentration influence the reaction rate (Meinders et al., 1977).
Photophysical Properties
- The compound's photophysical properties are studied, particularly in the context of microwave-assisted photooxidation of sulfoxides. It demonstrates higher efficiency under microwave irradiation compared to conventional thermal heating, indicating its potential use in photochemical applications (Matsukawa et al., 2021).
Molecular Interactions
- Studies on hydrogen bonding and π⋯π interactions in complexes with 1-Chloro-4-ethynylbenzene provide insights into the molecular interactions that govern its chemical behavior, particularly in solution (Vojta & Vazdar, 2014).
Pyrolysis and Polymer Formation
- Research into the pyrolysis of ethynylbenzene, a related compound, can provide insights into the thermal behavior and potential polymer formation processes involving 1-Chloro-4-ethynylbenzene (Guthier et al., 1995).
Chemical Modification and Binding
- The compound's reactivity in the formation of metal-molecule binding motifs, as demonstrated in studies of ethynylbenzene monolayers on gold, can provide insights into its potential in surface chemistry applications (McDonagh et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJRTMTKGYJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-71-7 | |
Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90236275 | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynylbenzene | |
CAS RN |
873-73-4 | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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